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Compound of Interest

Compound Name:
Ethyl 2-(3-bromophenyl)-2-

oxoacetate

Cat. No.: B1313840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
(3-bromophenyl)-2-oxoacetate, a key intermediate in various synthetic pathways. The

information presented herein is essential for the accurate identification and characterization of

this compound in research and development settings. While a complete set of experimentally

verified data for this specific molecule is not readily available in the public domain, this

document compiles predicted values and data from closely related analogs to offer a robust

spectroscopic profile.

Molecular Structure and Properties
IUPAC Name: Ethyl 2-(3-bromophenyl)-2-oxoacetate

CAS Number: 62123-80-2[1][2]

Molecular Formula: C₁₀H₉BrO₃[1]

Molecular Weight: 257.08 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for Ethyl 2-(3-
bromophenyl)-2-oxoacetate. These values are derived from literature data for structurally
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similar compounds and are intended to serve as a reference for spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.15 t (J ≈ 1.8 Hz) 1H H-2' (Ar-H)

~7.95 dt (J ≈ 7.8, 1.2 Hz) 1H H-6' (Ar-H)

~7.70
ddd (J ≈ 8.0, 2.0, 1.0

Hz)
1H H-4' (Ar-H)

~7.40 t (J ≈ 7.9 Hz) 1H H-5' (Ar-H)

4.47 q (J = 7.1 Hz) 2H -OCH₂CH₃

1.43 t (J = 7.1 Hz) 3H -OCH₂CH₃

Predicted data is based on analogous compounds like ethyl 2-(3-chlorophenyl)-2-oxoacetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~185.0 C=O (keto)

~163.5 C=O (ester)

~137.0 C-3' (Ar-C)

~134.5 C-1' (Ar-C)

~132.0 C-6' (Ar-C)

~130.5 C-5' (Ar-C)

~128.0 C-2' (Ar-C)

~123.0 C-4' (Ar-C)

62.5 -OCH₂CH₃

14.0 -OCH₂CH₃

Predicted data is based on analogous compounds and general principles of ¹³C NMR

spectroscopy.[3]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1690 Strong C=O stretch (keto)

~1590, 1470 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

~1100 Medium C-Br stretch
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Predicted data is based on characteristic group frequencies and data for similar molecules.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments

m/z Interpretation

256/258 [M]⁺ (Molecular ion peak with Br isotopes)

183/185 [M - COOC₂H₅]⁺

155/157 [M - COOC₂H₅ - CO]⁺

76 [C₆H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a compound such as Ethyl 2-(3-bromophenyl)-2-oxoacetate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a 90° pulse width.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a relaxation delay of 2-5 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be

prepared by grinding a small amount of the sample with dry KBr powder and pressing it into

a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system (e.g., GC-MS or LC-MS).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquisition:

For EI, use a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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